molecular formula C19H21N3S B565313 Cyamemazine-d6 CAS No. 1216608-24-0

Cyamemazine-d6

Cat. No.: B565313
CAS No.: 1216608-24-0
M. Wt: 329.495
InChI Key: SLFGIOIONGJGRT-XERRXZQWSA-N
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Description

Cyamemazine-d6 is a deuterium-labeled derivative of cyamemazine, a typical antipsychotic drug belonging to the phenothiazine class. Cyamemazine is primarily used in the treatment of schizophrenia and psychosis-associated anxiety. The deuterium labeling in this compound makes it useful for various scientific research applications, particularly in pharmacokinetic and metabolic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyamemazine-d6 involves the incorporation of deuterium atoms into the cyamemazine molecule. One common method is the hydrogen-deuterium exchange reaction, where cyamemazine is treated with deuterium gas under specific conditions to replace hydrogen atoms with deuterium . Another approach involves the use of deuterated reagents in the synthesis of cyamemazine from its precursors .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of deuterated solvents and reagents is crucial in maintaining the deuterium labeling throughout the synthesis .

Chemical Reactions Analysis

Types of Reactions

Cyamemazine-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include cyamemazine sulfoxide, cyamemazine sulfone, and various halogenated derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyamemazine-d6 is unique due to its deuterium labeling, which enhances its stability and allows for detailed pharmacokinetic and metabolic studies. Its combination of serotonin and dopamine receptor antagonism with minimal extrapyramidal side effects makes it particularly valuable in both clinical and research settings .

Properties

IUPAC Name

10-[3-[bis(trideuteriomethyl)amino]-2-methylpropyl]phenothiazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3S/c1-14(12-21(2)3)13-22-16-6-4-5-7-18(16)23-19-9-8-15(11-20)10-17(19)22/h4-10,14H,12-13H2,1-3H3/i2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLFGIOIONGJGRT-XERRXZQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)C#N)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(CC(C)CN1C2=CC=CC=C2SC3=C1C=C(C=C3)C#N)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90678691
Record name 10-(3-{Bis[(~2~H_3_)methyl]amino}-2-methylpropyl)-10H-phenothiazine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1216608-24-0
Record name 10-(3-{Bis[(~2~H_3_)methyl]amino}-2-methylpropyl)-10H-phenothiazine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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